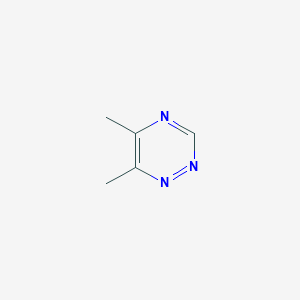
1,2,4-Triazine, 5,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine, 5,6-dimethyl- is a heterocyclic compound with the molecular formula C5H7N3. It is a derivative of triazine, characterized by the presence of two methyl groups at the 5 and 6 positions of the triazine ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Triazine, 5,6-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 3-amino-5,6-dimethyl-1,2,4-triazine with benzoyl chloride in the presence of triethylamine in refluxing chloroform. This reaction yields 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine .
Another method involves the [4+2] domino annulation reactions, which are efficient for synthesizing 1,2,4-triazine derivatives. These reactions use easily available materials such as ketones, aldehydes, alkynes, secondary alcohols, and alkenes, and are performed in one pot .
Industrial Production Methods
Industrial production methods for 1,2,4-Triazine, 5,6-dimethyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 5,6-dimethyl- undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the triazine ring.
Coupling Reactions: These reactions involve the formation of carbon-carbon bonds.
Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.
Intramolecular Cyclization: This reaction leads to the formation of cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include benzoyl chloride, triethylamine, and chloroform. Reaction conditions often involve refluxing the mixture to facilitate the reaction .
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in organic synthesis and industrial applications .
Scientific Research Applications
1,2,4-Triazine, 5,6-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Derivatives of this compound have been investigated for their potential use as therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 5,6-dimethyl- involves its interaction with various molecular targets and pathways. For example, triazine derivatives can interfere with signaling pathways to induce cell death in cancer cells . The specific molecular targets and pathways depend on the particular derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: Another triazine derivative with different substitution patterns.
Tetrazine: A related compound with four nitrogen atoms in the ring.
Pyrimidine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
1,2,4-Triazine, 5,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and versatility make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
21134-90-7 |
|---|---|
Molecular Formula |
C5H7N3 |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
5,6-dimethyl-1,2,4-triazine |
InChI |
InChI=1S/C5H7N3/c1-4-5(2)8-7-3-6-4/h3H,1-2H3 |
InChI Key |
MDBXMHMXXXURAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















